molecular formula C15H19F3N2O B6499657 N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 953960-52-6

N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide

Cat. No.: B6499657
CAS No.: 953960-52-6
M. Wt: 300.32 g/mol
InChI Key: HOEMSVSHWOYVEJ-UHFFFAOYSA-N
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Description

“1-[(1-Methylpiperidin-4-yl)methyl]piperazine” is an organic compound with the CAS Number: 496808-04-9 . It has a molecular weight of 197.32 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is “1-[(1-methyl-4-piperidinyl)methyl]piperazine” and its InChI code is "1S/C11H23N3/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h11-12H,2-10H2,1H3" .


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a molecular weight of 197.32 .

Mechanism of Action

The mechanism of action of NMB is not fully understood. However, it is believed that NMB binds to certain enzymes and inhibits their activity. In addition, NMB is believed to interact with certain receptors, such as serotonin and dopamine receptors, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of NMB are not fully understood. However, it is believed that NMB may have a variety of effects, including the modulation of certain enzymes, the inhibition of certain cancer cell lines, and the modulation of certain neurotransmitters. In addition, NMB may have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

NMB has several advantages for laboratory experiments. For example, NMB is relatively easy to synthesize and is relatively stable in aqueous and organic solvents. In addition, NMB can be used in a variety of laboratory experiments, including enzyme assays, cell culture studies, and neurotransmitter assays. However, NMB also has several limitations for laboratory experiments. For example, NMB is not very water soluble, which can limit its use in certain experiments. In addition, NMB can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

The research and development of NMB is still in its early stages. However, there are a variety of potential future directions for the research and development of NMB. For example, further research could be conducted on the mechanism of action of NMB, as well as its biochemical and physiological effects. In addition, further research could be conducted on the synthesis of NMB and its advantages and limitations for laboratory experiments. Finally, further research could be conducted on the potential therapeutic applications of NMB, such as its potential to inhibit the growth of certain cancer cell lines.

Synthesis Methods

NMB can be synthesized using a variety of methods, including a one-step reaction between 1-methylpiperidin-4-ylmethyl amine and trifluoromethylbenzoyl chloride. This reaction is typically carried out in a solvent such as dichloromethane, and yields NMB as the product. Other synthesis methods for NMB include a two-step reaction between 1-methylpiperidin-4-ylmethyl amine and trifluoromethylbenzoyl chloride, as well as a three-step reaction involving the reaction of 1-methylpiperidin-4-ylmethyl amine with trifluoromethylbenzoyl chloride, followed by a Grignard reaction and a hydrolysis step.

Scientific Research Applications

NMB has been studied for its potential as a therapeutic agent and a reagent in laboratory experiments. In particular, NMB has been studied for its ability to modulate the activity of certain enzymes, such as proteases and kinases. NMB has also been studied for its potential to inhibit the growth of certain cancer cell lines. In addition, NMB has been studied for its potential to modulate the activity of certain neurotransmitters, such as serotonin and dopamine.

Safety and Hazards

The safety information available indicates that this compound may cause eye irritation (H319) and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O/c1-20-8-6-11(7-9-20)10-19-14(21)12-4-2-3-5-13(12)15(16,17)18/h2-5,11H,6-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEMSVSHWOYVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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